molecular formula C10H21NO2S B13015420 N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine

N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine

Cat. No.: B13015420
M. Wt: 219.35 g/mol
InChI Key: XQNUMUMULHWCON-UHFFFAOYSA-N
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Description

N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine is a chemical compound with the molecular formula C10H21NO2S. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-(2-methoxyethoxy)butyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(4-(2-Methoxyethoxy)butyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activities by binding to their active sites, thereby affecting biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyethoxy group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)butyl]thietan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-12-6-7-13-5-3-2-4-11-10-8-14-9-10/h10-11H,2-9H2,1H3

InChI Key

XQNUMUMULHWCON-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCNC1CSC1

Origin of Product

United States

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